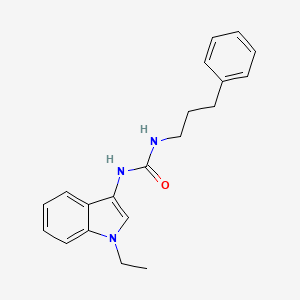

1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea

Description

1-(1-Ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea is a synthetic urea derivative characterized by an ethyl-substituted indole moiety linked via a urea bridge to a 3-phenylpropyl group. The ethyl-indole group confers hydrophobicity, while the phenylpropyl chain may influence membrane permeability and target binding.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-2-23-15-18(17-12-6-7-13-19(17)23)22-20(24)21-14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,2,8,11,14H2,1H3,(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZVHJZSDWQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea can be achieved through a multi-step process:

Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Alkylation: The indole ring is then alkylated with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

Urea Formation: The final step involves the reaction of the alkylated indole with phenylpropyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carbonyl group in the urea moiety can be reduced to form amine derivatives.

Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenylpropyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors that recognize indole derivatives, affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

The compound’s structural analogs differ in substituents on the urea backbone, aromatic systems, and alkyl chains, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Observations:

- Substituent Impact on Solubility: The ethyl-indole and phenylpropyl groups in the target compound contribute to low solubility, whereas morpholinopropyl (polar) or methoxyphenyl (electron-rich) substituents enhance solubility .

- Bioactivity : The imidazole-containing analog () exhibits anticonvulsant activity due to hydrogen-bonding interactions with neural targets, suggesting that urea derivatives with heterocyclic substituents may have CNS applications .

- Synthetic Routes : The compound in was synthesized via DMF-mediated coupling, indicating that solvent choice and reaction conditions are critical for optimizing yields in urea derivatives .

Crystallographic and Conformational Insights

- Hydrogen Bonding : The imidazole-containing analog () forms intramolecular N–H⋯N bonds and helical supramolecular chains, which stabilize its conformation and enhance binding to biological targets .

- Software Tools : Programs like SHELXL () and ORTEP-3 () are widely used for refining crystal structures, highlighting the importance of crystallography in elucidating structure-activity relationships .

Recommendations :

- Conduct solubility and logP studies to optimize pharmacokinetics.

- Evaluate inhibitory activity against enzymes like carbonic anhydrase or kinases, common targets for urea-based drugs.

- Explore synthetic modifications (e.g., introducing polar groups) to enhance bioavailability.

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(3-phenylpropyl)urea is an organic compound that belongs to the class of ureas, characterized by a unique structure that includes an indole ring and a phenylpropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 307.38 g/mol. The compound features a bicyclic indole structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.38 g/mol |

| CAS Number | 941988-18-7 |

The biological activity of this compound is thought to be mediated through its interaction with various biological targets, including receptors and enzymes. Notably, it may interact with sigma receptors (σRs), which are implicated in various signaling pathways related to neuroprotection, apoptosis, and cellular stress responses. Sigma receptors have been shown to modulate calcium signaling and neurotransmitter systems, which could be relevant for the therapeutic effects of this compound .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : Preliminary research suggests that compounds with similar structural motifs exhibit anti-tumor properties, potentially by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways.

- Neuroprotective Effects : Given the role of sigma receptors in neuroprotection, this compound may offer protective effects against neurodegeneration by influencing calcium homeostasis and reducing oxidative stress .

- Modulation of Ion Channels : The interaction with sigma receptors may also affect ion channels involved in neurotransmission, suggesting a role in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.